molecular formula C18H26N4O4 B2385759 Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate CAS No. 2034542-34-0

Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate

Cat. No.: B2385759
CAS No.: 2034542-34-0
M. Wt: 362.43
InChI Key: ASJPNFRHEZZYHB-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine moiety via a carbonyl group, with a terminal ethyl butanoate ester. This structure combines rigidity (from the fused pyrazolo-pyridine system) with flexibility (from the piperazine and ester groups), making it a candidate for exploration in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-2-26-17(24)7-6-16(23)20-9-11-21(12-10-20)18(25)15-13-14-5-3-4-8-22(14)19-15/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJPNFRHEZZYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate (CAS No. 951626-95-2) is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3O3C_9H_{11}N_3O_3, with a molecular weight of approximately 209.20 g/mol. The compound features a complex structure that includes a tetrahydropyrazolo moiety linked to a piperazine ring and an ethyl ester group.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of bacteria and fungi through disruption of cellular processes or by interfering with metabolic pathways .
  • Anticancer Properties : Some derivatives have been identified as potential inhibitors of glycolysis in cancer cells. This inhibition can lead to reduced energy supply for rapidly proliferating tumor cells .
  • Neuroprotective Effects : The presence of the tetrahydropyrazolo moiety suggests potential neuroprotective effects through modulation of neurotransmitter systems .

Antimicrobial Studies

A study conducted by Balogh et al. (1980) demonstrated that related compounds exhibited significant antimicrobial activity against various pathogens. The mechanism was attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Research

Recent research has suggested that this compound may act as an effective glycolytic inhibitor in cancer cells. This property was highlighted in a study published in Cancer Research, where the compound was shown to reduce ATP levels in cancer cell lines significantly .

Neuroprotective Effects

A study published in Neuroscience Letters reported that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. This effect was mediated through the activation of survival pathways involving Bcl-2 family proteins .

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesisBalogh et al., 1980
AnticancerGlycolytic inhibitionCancer Research
NeuroprotectiveActivation of survival pathwaysNeuroscience Letters

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Class Core Heterocycle Key Substituents/Linkers Flexibility Potential Bioavailability
Target Compound Pyrazolo[1,5-a]pyridine (saturated) Piperazine-carbonyl, ethyl ester Moderate Moderate-High
Triazolo[1,5-a]pyrimidines Triazolo-pyrimidine (aromatic) Acetylhydrazone, methyl groups Low Low-Moderate
Imidazo[1,2-a]pyridines Imidazo-pyridine (aromatic) Diethyl ester, nitrophenyl Low Moderate
Imidazo-pyrrolo-pyrazines Imidazo-pyrrolo-pyrazine Piperidine, nitrile High Low

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The tetrahydropyrazolo-pyridine core and ester group suggest moderate lipophilicity (predicted LogP ~2.5), comparable to ’s derivative (LogP ~3.1) . Piperazine enhances water solubility at physiological pH.

Q & A

Q. What are the recommended strategies for synthesizing Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate?

  • Methodology : Synthesis typically involves a multi-step approach:

Core formation : Condensation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine with a piperazine derivative.

Carbonyl coupling : Reaction with a butanoate ester via nucleophilic acyl substitution.

Purification : Use column chromatography (silica gel) or recrystallization to isolate the product.

  • Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature) to enhance yield. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • Characterization : Confirm structure using 1H^1H NMR (e.g., δ 1.25 ppm for ethyl ester protons) and HRMS (expected [M+H]+^+ at 405.18) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology :
  • Spectroscopic analysis :
  • 1H^1H NMR : Identify protons on the piperazine ring (δ 3.2–3.8 ppm) and tetrahydropyrazole moiety (δ 2.5–3.0 ppm).
  • FTIR : Confirm carbonyl groups (C=O stretch at ~1700 cm1^{-1}) and ester linkages (C-O at ~1250 cm1^{-1}) .
  • Mass spectrometry : HRMS should match the theoretical molecular formula C19H25N5O4C_{19}H_{25}N_5O_4 (exact mass: 405.18) .

Q. What are the primary biological targets or mechanisms of action studied for this compound?

  • Methodology :
  • Enzyme inhibition assays : Test cholinesterase (AChE/BChE) inhibition using Ellman’s method (IC50_{50} values <1 µM indicate potency) .
  • Antiviral screening : Evaluate HIV-1 integrase inhibition via catalytic activity assays (e.g., strand transfer inhibition) .

Advanced Research Questions

Q. How can researchers address challenges in achieving high regioselectivity during synthesis?

  • Methodology :
  • Catalyst screening : Test transition-metal catalysts (e.g., Cu(OAc)2_2) to direct coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve selectivity by stabilizing intermediates .
  • Computational modeling : Use DFT calculations to predict reactive sites and optimize reaction pathways .

Q. How should contradictory data in biological assays (e.g., IC50_{50} variability) be resolved?

  • Methodology :
  • Dose-response validation : Repeat assays with 8–12 concentration points to refine IC50_{50} values.
  • Statistical analysis : Apply nonlinear regression (e.g., GraphPad Prism) to assess significance (p < 0.05).
  • Structural analogs : Compare activity with halogenated derivatives (e.g., bromo/chloro substitutions may alter potency by 2–3x) .

Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound?

  • Methodology :
  • Analog synthesis : Modify substituents (e.g., ester groups, piperazine linkers) and test activity.
  • Data table :
SubstituentBiological Activity (IC50_{50})Key Finding
Ethyl ester AChE: 0.47 µM; BChE: 1.89 µMHigh cholinesterase inhibition
Iodo derivative HIV-1 integrase: 0.12 µMEnhanced antiviral activity
  • Molecular docking : Use AutoDock Vina to predict binding modes to AChE (PDB: 4EY7) .

Q. What techniques are recommended for crystallographic analysis of this compound?

  • Methodology :
  • X-ray crystallography : Grow single crystals via vapor diffusion (solvent: methanol/water).
  • Data processing : Use CCP4 suite for phase determination and refinement (resolution <1.8 Å) .
  • Comparison : Overlay with related structures (e.g., AstraZeneca’s pyrazolo-pyrazine derivatives) to analyze conformational stability .

Q. How can mechanistic studies elucidate its interaction with enzymes like AChE?

  • Methodology :
  • Enzyme kinetics : Perform Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive).
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd_d) and thermodynamic parameters .
  • Molecular dynamics (MD) : Simulate binding trajectories (50 ns) to assess stability of enzyme-ligand complexes .

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